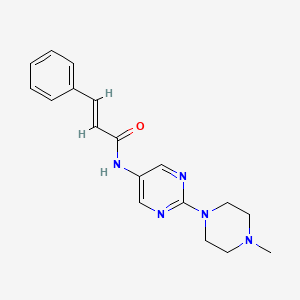

N-(2-(4-甲基哌嗪-1-基)嘧啶-5-基)肉桂酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)cinnamamide is a chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor of a protein kinase known as PIM1, which is involved in the regulation of cell growth and survival. In

科学研究应用

组胺H4受体配体

研究已集中于2-氨基嘧啶的合成和优化,包括类似于N-(2-(4-甲基哌嗪-1-基)嘧啶-5-基)肉桂酰胺的衍生物,作为组胺H4受体(H4R)的配体。这些研究旨在开发具有有效体外活性和体内疗效的化合物,作为抗炎和抗伤害感受剂,支持H4R拮抗剂在疼痛管理中的潜力(Altenbach等人,2008)。

胆碱酯酶和Aβ聚集抑制剂

设计、合成和评估了一类2,4-二取代嘧啶,作为双重胆碱酯酶和淀粉样蛋白-β(Aβ)聚集抑制剂。这些化合物,包括感兴趣的核心化学结构的变化,在体外显示出针对阿尔茨海默病多种病理途径的潜力(Mohamed等人,2011)。

抗癌和抗5-脂氧合酶剂

新型吡唑并嘧啶衍生物的合成和生物学评估已证明具有抗癌和抗5-脂氧合酶活性。这些化合物利用嘧啶骨架,对癌细胞系显示出细胞毒性作用和5-脂氧合酶抑制作用,突出了指导进一步药物开发的构效关系(Rahmouni等人,2016)。

抗菌剂

与N-(2-(4-甲基哌嗪-1-基)嘧啶-5-基)肉桂酰胺在结构上相关的吡咯衍生物BM212,已显示出对结核分枝杆菌和某些非结核分枝杆菌的显着抑制活性。该化合物已证明具有抑制耐药分枝杆菌和对细胞内杆菌发挥杀菌活性的能力,表明其作为新型抗菌剂的潜力(Deidda等人,1998)。

作用机制

Target of Action

The compound contains a pyrimidine ring and a piperazine ring. Pyrimidine derivatives are known to interact with various biological targets, including nucleic acids and several enzymes. Piperazine derivatives are known to interact with various neurotransmitter receptors in the nervous system .

Mode of Action

Piperazine derivatives often act as agonists or antagonists at neurotransmitter receptors .

Biochemical Pathways

Without specific information on the compound, it’s difficult to predict the exact biochemical pathways it might affect. Based on its structural features, it could potentially interfere with nucleic acid synthesis or neurotransmission .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Piperazine derivatives are generally well absorbed in the gastrointestinal tract and are known to cross the blood-brain barrier. They are typically metabolized in the liver and excreted in the urine .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For example, if it acts on nucleic acid synthesis, it could potentially have anti-cancer or anti-viral effects. If it acts on neurotransmitter receptors, it could potentially have effects on mood, cognition, or pain perception .

Action Environment

The action of the compound could be influenced by various environmental factors, including pH, temperature, and the presence of other substances that could interact with the compound or its targets .

属性

IUPAC Name |

(E)-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O/c1-22-9-11-23(12-10-22)18-19-13-16(14-20-18)21-17(24)8-7-15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3,(H,21,24)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLYYZOHVDYLGS-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)cinnamamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,5R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one](/img/structure/B2942566.png)

![N-[(3-Methoxyoxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2942568.png)

![3-(2-oxo-2-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2942570.png)

![5-[1-(2-Fluoroethyl)-4-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2942571.png)

![1-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B2942579.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2942582.png)

![2-{[4-(1,2,4-Thiadiazol-5-yl)benzyl]thio}pyridinium-1-olate](/img/structure/B2942583.png)

![N-(3-Cyclopropyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2942585.png)

![8-(2-Chloro-6-fluorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2942588.png)